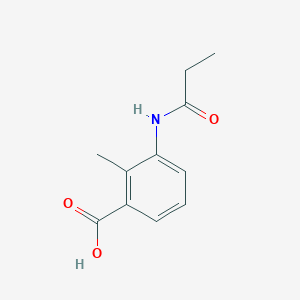
2-Methyl-3-(propanoylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(propanoylamino)benzoic acid, also known as Mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It belongs to the class of anthranilic acid derivatives and is structurally related to other NSAIDs such as aspirin and ibuprofen. Mefenamic acid is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation.
作用机制
2-Methyl-3-(propanoylamino)benzoic acid acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that are involved in pain and inflammation. By inhibiting COX enzymes, 2-Methyl-3-(propanoylamino)benzoic acid acid reduces the production of prostaglandins, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects
2-Methyl-3-(propanoylamino)benzoic acid acid has been shown to have several biochemical and physiological effects. It has been found to inhibit platelet aggregation, which can reduce the risk of blood clots. It has also been shown to have anti-inflammatory and analgesic effects, which can reduce pain and inflammation. Additionally, 2-Methyl-3-(propanoylamino)benzoic acid acid has been found to have antipyretic effects, which can reduce fever.
实验室实验的优点和局限性
2-Methyl-3-(propanoylamino)benzoic acid acid has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It has also been extensively studied, and its effects on various physiological and biochemical processes are well understood. However, 2-Methyl-3-(propanoylamino)benzoic acid acid also has some limitations for lab experiments. It can cause gastric mucosal damage, which can affect the results of experiments involving the gastrointestinal tract. Additionally, it can have interactions with other drugs, which can affect the results of experiments involving multiple drugs.
未来方向
There are several future directions for the study of 2-Methyl-3-(propanoylamino)benzoic acid acid. One direction is to investigate its effects on other physiological and biochemical processes, such as its effects on the immune system and the cardiovascular system. Another direction is to investigate its potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, further studies are needed to investigate the mechanisms underlying the gastric mucosal damage caused by 2-Methyl-3-(propanoylamino)benzoic acid acid, and to develop strategies to mitigate this effect.
合成方法
2-Methyl-3-(propanoylamino)benzoic acid acid can be synthesized through a multi-step process starting from 2,3-dimethylaniline. The first step involves the nitration of 2,3-dimethylaniline to form 2,3-dimethyl-4-nitroaniline. The nitro group is then reduced to an amino group using hydrogenation or other reducing agents. The resulting 2,3-dimethyl-4-aminobenzoic acid is then acylated with propanoyl chloride to form 2-methyl-3-(propanoylamino)benzoic acid.
科学研究应用
2-Methyl-3-(propanoylamino)benzoic acid acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in various scientific research studies to investigate its effects on various physiological and biochemical processes. For example, 2-Methyl-3-(propanoylamino)benzoic acid acid has been shown to inhibit the production of prostaglandins, which are involved in pain and inflammation. It has also been studied for its effects on platelet aggregation, blood clotting, and gastric mucosal damage.
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
2-methyl-3-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-3-10(13)12-9-6-4-5-8(7(9)2)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
InChI 键 |
ZHKHSEIFNYQHDC-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1C)C(=O)O |
规范 SMILES |
CCC(=O)NC1=CC=CC(=C1C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B243454.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243455.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B243456.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243457.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B243459.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B243460.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B243461.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B243462.png)
![N-[3-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B243463.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B243465.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243472.png)
![N-[4-(4-aminophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B243478.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B243487.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B243490.png)